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  • Product: 5-iodo-1H-indazole-3-carbonitrile
  • CAS: 885278-27-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5-iodo-1H-indazole-3-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-iodo-1H-indazole-3-carbonitrile. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-iodo-1H-indazole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on closely related analogues to offer a comprehensive characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction

5-iodo-1H-indazole-3-carbonitrile is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The indazole core is a prominent scaffold in numerous pharmacologically active molecules, and the introduction of an iodine atom and a carbonitrile group can significantly modulate its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of the molecule. This guide provides a detailed exposition of the expected spectroscopic signatures of 5-iodo-1H-indazole-3-carbonitrile, drawing on comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Isomerism

The structural integrity of 5-iodo-1H-indazole-3-carbonitrile is the foundation of its chemical behavior. The presence of the NH proton in the indazole ring gives rise to tautomerism, with the 1H- and 2H-tautomers being the most common. Computational studies on the parent indazole molecule indicate that the 1H-tautomer is generally more stable than the 2H-tautomer[1]. This guide will focus on the characterization of the 1H-tautomer, which is often the predominant form in solution.

H4 H4 (~8.4 ppm, d) H6 H6 (~7.8 ppm, dd) H4->H6 meta (J ≈ 1.5 Hz) H7 H7 (~7.6 ppm, d) H6->H7 ortho (J ≈ 8.7 Hz)

Figure 2: Expected ¹H NMR coupling for 5-iodo-1H-indazole-3-carbonitrile.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromatic system.

Carbon Expected Chemical Shift (δ, ppm)
C3~115-120
C3a~140-145
C4~130-135
C5~85-90
C6~130-135
C7~115-120
C7a~140-145
CN~115-120

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation of the ¹³C NMR Spectrum

The most upfield signal in the aromatic region is expected to be C5, directly attached to the iodine atom, due to the heavy atom effect. The carbon of the nitrile group (CN) will appear in a similar region to some of the aromatic carbons. The quaternary carbons (C3, C3a, C5, and C7a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrometry Data

  • Molecular Formula: C₈H₄IN₃

  • Exact Mass: 268.94498 Da

  • Expected [M+H]⁺: 269.95226 m/z

  • Expected Isotopic Pattern: A characteristic pattern due to the presence of iodine (¹²⁷I, 100% abundance).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass.

Interpretation of the Mass Spectrum

The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition. Fragmentation patterns may include the loss of HCN or I.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch3200-3400Medium, broad
C≡N stretch2220-2240Sharp, medium
C=C stretch (aromatic)1450-1600Medium to strong
C-H stretch (aromatic)3000-3100Medium
C-I stretch500-600Weak to medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Interpretation of the IR Spectrum

The IR spectrum is expected to show a sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[2][3] A broad band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration of the indazole ring. The aromatic C=C and C-H stretching vibrations will also be present.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-iodo-1H-indazole-3-carbonitrile. By leveraging comparative data from closely related analogues, we have established a robust framework for the structural elucidation and characterization of this molecule. The detailed experimental protocols and interpretations serve as a valuable resource for researchers in the synthesis, analysis, and application of novel heterocyclic compounds. The presented data and methodologies are designed to ensure scientific rigor and facilitate the unambiguous identification of 5-iodo-1H-indazole-3-carbonitrile.

References

  • Supporting Information for "Regioselective C5−H Direct Iodination of Indoles".
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Available at: [Link]

  • 7-Iodo-1H-indole-3-carbonitrile. MDPI. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

Sources

Exploratory

Biological significance of the indazole scaffold in medicinal chemistry

Topic: Biological Significance of the Indazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of the Indazole Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole (1,2-benzodiazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike its isomer indole, indazole contains a second nitrogen atom in the five-membered ring, conferring unique electronic properties, tautomeric versatility, and hydrogen-bonding capabilities. This guide dissects the structural rationale behind indazole’s prominence, particularly its dominance in kinase inhibitor design, and provides actionable synthetic and experimental protocols for researchers.

Structural & Chemical Fundamentals

Tautomerism and Bioisosterism

The biological utility of indazole stems from its structural similarity to endogenous purines (adenine, guanine) and the amino acid tryptophan (indole core).

  • Tautomeric Equilibrium: Indazole exists primarily in the 1H-tautomer form (thermodynamically favored by ~2-4 kcal/mol over the 2H-form in the gas phase). However, the 2H-tautomer is accessible and often stabilized by specific solvent environments or protein binding pockets.

  • The "Hinge Binder" Effect: In kinase inhibitors, the indazole motif frequently serves as a bi-dentate ligand. The N1-H acts as a hydrogen bond donor (HBD), and N2 acts as a hydrogen bond acceptor (HBA). This motif mimics the adenine ring of ATP, allowing it to anchor firmly into the hinge region of kinase domains.

Physicochemical Properties[2]
  • Lipophilicity: Indazoles generally exhibit lower lipophilicity (LogP) than their indole counterparts due to the extra nitrogen, improving water solubility and bioavailability.

  • Metabolic Stability: The pyridine-like nitrogen (N2) reduces the electron density of the benzene ring compared to indole, often making the scaffold more resistant to oxidative metabolism by Cytochrome P450 enzymes.

IndazoleBinding cluster_tautomers Tautomeric Equilibrium cluster_binding Kinase Hinge Region Interaction node1H 1H-Indazole (Thermodynamically Stable) node2H 2H-Indazole (Quinoid Character) node1H->node2H  Ka   IndazoleLigand Indazole Ligand (ATP Mimetic) node1H->IndazoleLigand Bioactive Conformation Hinge Kinase Hinge (Backbone CO / NH) Hinge->IndazoleLigand H-Bond Acceptor (Backbone CO) -> N1-H (Donor) IndazoleLigand->Hinge N2 (Acceptor) <- H-Bond Donor (Backbone NH)

Caption: Tautomeric equilibrium of indazole and its critical bi-dentate hydrogen bonding mode within the kinase ATP-binding pocket.

Pharmacological Significance: The "Why"

Kinase Inhibition (Tyrosine & Serine/Threonine)

The indazole scaffold is ubiquitous in kinase inhibitors. By mimicking the purine ring of ATP, it competes for the ATP-binding site.

  • VEGFR Inhibitors: Drugs like Axitinib and Pazopanib utilize the indazole core to inhibit Vascular Endothelial Growth Factor Receptors, starving tumors of blood supply (anti-angiogenesis).

  • ALK/ROS1 Inhibitors: Entrectinib targets the ATP pocket of ALK, ROS1, and TRK kinases, treating non-small cell lung cancer (NSCLC).

DNA Repair Mechanisms (PARP)

Niraparib utilizes an indazole carboxamide moiety. The amide group forms critical hydrogen bonds with the Ser90 and Gly86 residues in the PARP1/2 active site, locking the enzyme on damaged DNA and preventing repair (synthetic lethality in BRCA-mutated cancers).

GPCR Modulation

Granisetron is a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[2] The indazole ring mimics the indole of serotonin (5-HT), blocking the receptor without activating it.

Clinical Case Studies: Approved Drugs

Comparative Analysis of Indazole-Based Therapeutics[4]
Drug NamePrimary TargetIndicationIndazole Role
Axitinib VEGFR 1/2/3Renal Cell CarcinomaHinge binder; N1-H and N2 interact with backbone residues.
Pazopanib VEGFR, PDGFR, c-KitRenal Cell CarcinomaCore scaffold; provides rigidity and H-bonding.
Niraparib PARP 1/2Ovarian CancerPharmacophore; mimics Nicotinamide of NAD+.
Entrectinib ROS1, NTRK, ALKNSCLC (ROS1+)ATP-competitive inhibitor; central scaffold.
Granisetron 5-HT3 ReceptorAntiemeticBioisostere of serotonin indole ring.[3]
Benzydamine Prostaglandin synthesisAnti-inflammatoryStabilizes membranes; inhibits pro-inflammatory cytokines.
Deep Dive: Axitinib Mechanism

Axitinib is a Type II kinase inhibitor. It binds to the inactive conformation (DFG-out) of the kinase. The indazole ring binds to the adenine region, while the side chains extend into the hydrophobic back pocket, granting high selectivity.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS VEGFR->RAS Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Axitinib blocks VEGFR signaling cascades (PI3K/AKT and MAPK/ERK) by competitively inhibiting ATP binding via the indazole scaffold.

Synthetic Strategies

Constructing the indazole core requires selecting the appropriate method based on substitution patterns (N1 vs. N2 alkylation).

  • Classical Jacobson Synthesis: Cyclization of N-acyl-o-toluidines. Robust but often requires harsh conditions.

  • Diazotization (Bartoli Indole Synthesis variation): Cyclization of o-methylanilines via diazonium salts.

  • Modern C-H Activation: Transition-metal (Pd, Cu, Rh) catalyzed intramolecular amination of hydrazones or aldehydes.

Synthesis cluster_Classical Classical Route cluster_Modern Modern Route (Microwave/Green) Start Precursors oToluidine o-Toluidine Start->oToluidine Benzaldehyde 2-Halobenzaldehyde Start->Benzaldehyde Diazo Diazotization (NaNO2, AcOH) oToluidine->Diazo Indazole1 1H-Indazole Diazo->Indazole1 Cyclization Cyclization (MW, Water, Catalyst) Benzaldehyde->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Indazole2 Substituted Indazole Cyclization->Indazole2

Caption: Comparison of classical diazotization vs. modern microwave-assisted cyclization for indazole synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Green Synthesis of 1H-Indazole

Rationale: This protocol avoids harsh acids and organic solvents, utilizing water and microwave irradiation for rapid, eco-friendly synthesis. It is ideal for generating libraries of 3-substituted indazoles.

Materials:

  • 2-Chlorobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)[4]

  • L-Proline (10 mol% - catalyst)[1]

  • Distilled water (10 mL)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Procedure:

  • Preparation: In a 30 mL microwave-safe vial, combine 2-chlorobenzaldehyde (140 mg), hydrazine hydrate (100 mg), and L-proline (11.5 mg). Add 10 mL of distilled water.

  • Reaction: Seal the vial and place it in the microwave reactor. Set parameters: Power = 425 W , Temperature = 100°C (or reflux), Time = 15-20 minutes .

  • Monitoring: Check reaction progress via TLC (Mobile phase: n-Hexane:Ethyl Acetate 5:5). Look for the disappearance of the aldehyde spot.

  • Work-up: Upon completion, the reaction mixture will likely contain a precipitate. Dilute with 5 mL of hot ethanol to dissolve the product and filter while hot to remove any insoluble catalyst/impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath. The 1H-indazole derivative will crystallize.

  • Purification: Filter the crystals, wash with cold water (3 x 5 mL), and dry under vacuum.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Characteristic peak: Singlet at ~8.0 ppm (H-3 position).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To validate the biological activity of synthesized indazoles, a FRET (Fluorescence Resonance Energy Transfer) assay is standard. This protocol measures the inhibition of a target kinase (e.g., VEGFR2) by detecting phosphorylation of a substrate.

Materials:

  • Recombinant Human VEGFR2 Kinase domain

  • FRET-labeled peptide substrate (e.g., Z'-LYTE™ Kinase Assay Kit)

  • ATP (10 mM stock)

  • Test Compound (Indazole derivative, dissolved in DMSO)[5]

  • 384-well low volume black plates

Step-by-Step Procedure:

  • Compound Prep: Prepare a 10-point dilution series of the indazole test compound in 100% DMSO (starting at 10 mM). Dilute 1:100 into 1X Kinase Buffer to ensure <1% final DMSO concentration.

  • Enzyme Mix: Dilute VEGFR2 kinase to its optimal EC50 concentration (determined previously via titration) in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a mixture of the FRET-peptide substrate (2 µM) and ATP (at Km apparent, typically 10-50 µM).

  • Reaction Assembly:

    • Add 2.5 µL of Test Compound (or DMSO control) to wells.

    • Add 5 µL of Kinase Enzyme Mix.

    • Incubate for 10 minutes at Room Temperature (allows inhibitor binding).

    • Add 2.5 µL of Substrate/ATP Mix to initiate reaction.

  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at Room Temperature in the dark.

  • Development: Add 5 µL of Development Reagent (cleaves non-phosphorylated peptide). Incubate for 1 hour.

  • Readout: Measure fluorescence on a plate reader (Excitation: 400 nm; Emission: 445 nm [Coumarin] and 520 nm [Fluorescein]).

  • Analysis: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Future Perspectives

The indazole scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Indazoles are being used as the "warhead" to bind the protein of interest (POI), linked to an E3 ligase ligand. This degrades the target rather than just inhibiting it.

  • FBDD (Fragment-Based Drug Discovery): Low molecular weight indazole fragments are screened to identify novel binding pockets, then "grown" into high-affinity drugs.

  • Covalent Inhibitors: Modifying the indazole core with electrophilic "warheads" (e.g., acrylamides) allows for irreversible binding to cysteines in the kinase active site, overcoming drug resistance.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.[6] Link

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives. Austin Publishing Group, 2016. Link

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 2025. Link

  • Indazoles in Drug Discovery. PharmaBlock Whitepaper. Link

  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 2010. Link

  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. BenchChem, 2025.[1][7] Link

Sources

Foundational

Strategic Sourcing and Technical Profile: 5-Iodo-1H-indazole-3-carbonitrile

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for 5-iodo-1H-indazole-3-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for 5-iodo-1H-indazole-3-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and advanced medicinal scaffolds.

Executive Summary

5-iodo-1H-indazole-3-carbonitrile (CAS: 885278-27-3) is a high-value heterocyclic building block used primarily in the development of small-molecule drugs targeting protein kinases (e.g., VEGFR, PDGFR). Its structural utility lies in the orthogonal reactivity of its substituents: the C3-nitrile serves as a precursor for amidines or heterocycles (oxadiazoles, triazoles), while the C5-iodide provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Commercially, this compound is classified as a Tier 2 Specialty Intermediate . It is not a bulk commodity (Tier 1) but is available from specialized catalog suppliers. Availability is often restricted to gram-scale "in-stock" quantities, with kilogram-scale requirements typically triggering "Make-to-Order" (MTO) protocols with lead times of 4–8 weeks.

Chemical Identity & Specifications

Accurate identification is paramount due to the prevalence of regioisomers (e.g., 3-iodo-1H-indazole-5-carbonitrile).

Core Data
ParameterSpecification
Chemical Name 5-iodo-1H-indazole-3-carbonitrile
CAS Number 885278-27-3
Synonyms 3-Cyano-5-iodoindazole; 5-Iodo-3-cyanoindazole
Molecular Formula C₈H₄IN₃
Molecular Weight 269.04 g/mol
SMILES N#CC1=NNC2=C1C=C(I)C=C2
Appearance Pale yellow to brownish solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Structural Verification (Isomer Alert)

Researchers must validate the regiochemistry upon receipt. The C3-position is the "pyrazole" carbon, while the C5-position is on the benzene ring.

  • Target: Iodine at C5, Nitrile at C3.

  • Common Impurity/Isomer: Iodine at C3, Nitrile at C5 (often cheaper to synthesize).

Commercial Supply Landscape

The supply chain is bifurcated into Catalog Suppliers (immediate stock, high price/gram) and Contract Manufacturing Organizations (CMOs) (bulk, lead time).

Validated Suppliers

Note: Supplier inventories fluctuate. Verification of current stock is required.

Supplier TierKey VendorsTypical AvailabilityStrategic Use
Primary Catalog J&W Pharmlab , BOC Sciences , Finetech Industry 1g – 25gInitial screening, hit-to-lead optimization.
Aggregators eMolecules, MolPort, PubChem VendorsVariesSourcing from obscure inventory holding.
Custom Synthesis WuXi AppTec, Enamine, Pharmablock100g – 10kgScale-up, GMP production.
Supply Chain Verification Workflow

The following diagram outlines the decision logic for sourcing this compound, ensuring risk mitigation against isomer impurities.

SupplyChain Start Requirement: 5-Iodo-1H-indazole-3-carbonitrile CheckStock Check Catalog (J&W, BOC, etc.) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderSample Order 1g Sample StockAvail->OrderSample Yes CustomSynth Initiate Custom Synthesis (CMO) StockAvail->CustomSynth No (>50g needed) QC_Check Internal QC (NMR/HPLC) OrderSample->QC_Check Pass Passes QC? QC_Check->Pass BulkOrder Proceed to Bulk Order Pass->BulkOrder Yes Reject Reject: Wrong Isomer Pass->Reject No RouteSelect Define Route: 5-Iodoindazole -> 3,5-Diiodo -> Selective Cyanation CustomSynth->RouteSelect Reject->CustomSynth Re-source

Caption: Procurement logic flow emphasizing the critical internal QC step to detect regioisomeric impurities before bulk commitment.

Synthesis & Manufacturing Availability

Understanding the synthesis is crucial for assessing "Make-to-Order" feasibility. The commercial synthesis typically avoids the direct iodination of 3-cyanoindazole (which is deactivating). Instead, it utilizes a sequential halogenation-cyanation strategy .

Dominant Synthetic Route
  • Starting Material: 5-Iodo-1H-indazole (CAS 55919-82-9) or 5-Bromo-1H-indazole.

  • Step 1 (C3-Iodination): Electrophilic iodination at C3 (most reactive position) using

    
    .
    
    • Intermediate: 3,5-Diiodo-1H-indazole.

  • Step 2 (Selective Cyanation): Palladium-catalyzed cyanation (e.g.,

    
    , 
    
    
    
    ).
    • Selectivity Factor: The C3-Iodine is essentially a "pseudo-halogen" on the hetero-ring and often undergoes oxidative addition faster than the C5-Aryl iodide under specific ligand conditions (e.g., Xantphos), or conversely, the C3 position is targeted via nucleophilic displacement if activated.

    • Note: This step is the yield-limiting bottleneck and the source of high cost.

SynthesisPath SM 5-Iodo-1H-indazole (CAS 55919-82-9) Step1 Iodination (C3) I2, KOH, DMF SM->Step1 Inter 3,5-Diiodo-1H-indazole Step1->Inter Step2 Selective Cyanation Zn(CN)2, Pd cat. Inter->Step2 Product 5-Iodo-1H-indazole- 3-carbonitrile Step2->Product

Caption: The standard industrial route relies on the kinetic selectivity of C3 vs C5 functionalization.

Quality Control & Verification Protocols

Upon receipt of the material, the following self-validating protocols must be executed.

1H-NMR Validation
  • Solvent: DMSO-d6.

  • Key Signals:

    • NH: Broad singlet >13.0 ppm (exchangeable).

    • C4-H: Doublet (~8.3-8.5 ppm). This proton is deshielded by the adjacent C3-CN and C5-I.

    • C6-H: Doublet of doublets (coupling with C4 and C7).

    • C7-H: Doublet (~7.5 ppm).

  • Differentiation: If the product is the 3-iodo-5-cyano isomer, the splitting pattern of the aromatic protons will differ slightly, but the key is the 13C-NMR or HMBC correlation.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile absorbance).

  • Acceptance Criteria: >95% area purity. Impurities often include de-iodinated species (1H-indazole-3-carbonitrile) or unreacted starting material.

Handling and Stability

  • Light Sensitivity: The C5-Iodide bond is photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2-8°C for long-term stability.

  • Reactivity: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions; avoid prolonged exposure to moisture.

References

  • J&W Pharmlab . Product Catalog: 5-Iodo-1H-indazole-3-carbonitrile (CAS 885278-27-3).[1][2][] Retrieved from

  • Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[4] (Context for C3-cyanation chemistry). Retrieved from

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. (Mechanistic insight into C3-iodination selectivity). Retrieved from

  • BOC Sciences . 5-Iodo-1H-indazole-3-carbonitrile Product Page. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry The indazole scaffold is a cornerstone in modern medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The strategic functionalization of the indazole ring system is therefore a critical endeavor in the discovery of novel pharmaceuticals. Among the myriad of synthetic transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] This reaction's tolerance of a wide array of functional groups, coupled with generally mild reaction conditions, makes it an invaluable tool for the late-stage diversification of complex molecules.[3]

This document provides a detailed guide to the experimental procedure for the Suzuki coupling reaction of 5-iodo-1H-indazole-3-carbonitrile, a key intermediate for the synthesis of a diverse library of substituted indazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss key considerations for successful execution and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (in this case, 5-iodo-1H-indazole-3-carbonitrile) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This forms the desired C-C bond in the product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Both [R²-B(OR)₂(OH)]⁻ Transmetalation->PdII_Both PdII_Both->Pd0 PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Base Base Organoboron->Base Boronate [R²-B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Iodo-1H-indazole-3-carbonitrile

This protocol is adapted from established procedures for the Suzuki coupling of iodoindazoles and serves as a robust starting point for optimization.[6]

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
5-Iodo-1H-indazole-3-carbonitrileNot AvailableSynthesized as described below
Arylboronic Acid (e.g., Phenylboronic Acid)98-80-6Commercially available
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Commercially available
Sodium Carbonate (Na₂CO₃)497-19-8Anhydrous, analytical grade
1,4-Dioxane123-91-1Anhydrous, inhibitor-free
Deionized Water7732-18-5N/A
Ethyl Acetate141-78-6ACS grade
Brine (saturated NaCl solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous
Synthesis of Starting Material: 5-Iodo-1H-indazole-3-carbonitrile

A related isomer, 3-Iodo-1H-indazole-5-carbonitrile, has been synthesized in high yield by the direct iodination of 1H-indazole-5-carbonitrile.[6] A similar approach can be envisioned for the target molecule, starting from 1H-indazole-3-carbonitrile.

Illustrative Iodination Procedure:

To a solution of 1H-indazole-3-carbonitrile (1.0 eq.) in N,N-dimethylformamide (DMF), add iodine (2.0 eq.) and potassium hydroxide (3.75 eq.). The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The resulting precipitate is filtered, washed with water, and dried to yield the desired 5-iodo-1H-indazole-3-carbonitrile.

Step-by-Step Suzuki Coupling Procedure

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - 5-Iodo-1H-indazole-3-carbonitrile - Arylboronic Acid - Pd(PPh₃)₄ - Na₂CO₃ solution - Dioxane start->reagents reaction Microwave Irradiation (e.g., 150 °C, 30 min) or Conventional Heating reagents->reaction workup Reaction Work-up: - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for the Suzuki coupling reaction and product purification.

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 5-iodo-1H-indazole-3-carbonitrile (1.0 eq.), the desired arylboronic acid (1.5-2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Base Addition: Add 1,4-dioxane as the solvent, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.). The use of a biphasic solvent system with an aqueous base is common and effective for Suzuki couplings.

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 30 minutes. Alternatively, the reaction can be heated conventionally at reflux (approximately 101 °C for 1,4-dioxane) for several hours, though microwave irradiation often leads to significantly shorter reaction times.[6]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-1H-indazole-3-carbonitrile.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is often dependent on the careful selection of several key parameters.

ParameterRecommended Starting PointRationale and Optimization Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, or to minimize side reactions, other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be effective.[7]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃An inorganic base is crucial for the activation of the boronic acid.[5] The choice of base can influence reaction rates and yields. Cesium carbonate (Cs₂CO₃) is often more effective for less reactive substrates.
Solvent 1,4-Dioxane/Water, DME/Water, Toluene/Ethanol/WaterA mixture of an organic solvent and water is typical. 1,4-Dioxane and dimethoxyethane (DME) are common choices. The solvent system should be chosen to ensure adequate solubility of all reactants.
Temperature 80-150 °CHigher temperatures generally accelerate the reaction. Microwave heating can significantly reduce reaction times compared to conventional heating.[6]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, varying the catalyst and base, or increasing the reaction temperature and time. The use of a more active catalyst or a stronger base like Cs₂CO₃ may be beneficial.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents and ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Homocoupling: Dimerization of the boronic acid can sometimes be observed. This can often be suppressed by adjusting the reaction conditions, such as the choice of catalyst and ligand.

  • N-Arylation: While less common, N-arylation of the indazole ring is a potential side reaction. Careful control of the reaction conditions can help to favor the desired C-C coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane are flammable and should be handled with care, away from ignition sources.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained in their operation and follow all safety guidelines provided by the manufacturer.

By following this detailed protocol and considering the key experimental variables, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 5-aryl-1H-indazole-3-carbonitrile derivatives, paving the way for the development of new and innovative therapeutic agents.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link].

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link].

  • SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL. Available at: [Link].

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link].

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link].

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 2020. Available at: [Link].

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 2021. Available at: [Link].

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link].

  • Exp 4 - Suzuki Coupling Reaction. Scribd. Available at: [Link].

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023. Available at: [Link].

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2016. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

Sources

Application

Advanced Application Note: 5-iodo-1H-indazole-3-carbonitrile in Agrochemical Discovery

Executive Summary This guide details the strategic utilization of 5-iodo-1H-indazole-3-carbonitrile (CAS: 885278-27-3) as a high-value scaffold in the synthesis of next-generation agrochemicals.[1][2] Unlike simple heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 5-iodo-1H-indazole-3-carbonitrile (CAS: 885278-27-3) as a high-value scaffold in the synthesis of next-generation agrochemicals.[1][2] Unlike simple heterocycles, this compound offers orthogonal reactivity : the C5-iodine allows for rapid library expansion via cross-coupling, the C3-nitrile serves as a versatile pharmacophore precursor (amides, acids, heterocycles), and the N1-nitrogen enables physicochemical tuning (logP modulation).[1][2][3]

This document provides validated protocols for transforming this building block into potent fungicide and insecticide candidates, emphasizing lead optimization workflows used in modern discovery chemistry.[2]

Chemical Profile & Reactivity Logic

The Orthogonal Scaffold

The power of 5-iodo-1H-indazole-3-carbonitrile lies in its ability to be functionalized sequentially without protecting groups.[1][2]

  • Site A (C5-Iodine): High reactivity toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2] This is the primary vector for introducing lipophilic domains (biaryl ethers, pyridines) critical for penetrating pest cuticles.[2][3]

  • Site B (C3-Nitrile): A "masked" carbonyl.[1][2] It is stable during C5 manipulation but can be hydrolyzed to amides (common in SDHI fungicides) or cyclized to triazoles/tetrazoles (bioisosteres).[1][2]

  • Site C (N1-Amine): The acidity of the indazole NH (

    
    ) allows for regioselective alkylation to control solubility and metabolic stability.[1][2]
    
Reactivity Map (DOT Visualization)

ReactivityMap Core 5-iodo-1H-indazole-3-carbonitrile (The Scaffold) C5 C5-Iodine (Cross-Coupling) Core->C5 C3 C3-Nitrile (Pharmacophore) Core->C3 N1 N1-Nitrogen (Physicochemical Tuning) Core->N1 Biaryl Biaryl/Heteroaryl (Lipophilicity) C5->Biaryl Suzuki/Sonogashira Pd(dppf)Cl2 Amide Carboxamide/Acid (H-Bond Donor) C3->Amide Hydrolysis (H2O2/NaOH) Alkyl N-Alkyl/Difluoromethyl (Metabolic Stability) N1->Alkyl Alkylation (R-X, Base)

Figure 1: Orthogonal reactivity map demonstrating the three distinct functionalization vectors.[1][2]

Application: Fungicide Lead Optimization Workflow

In modern fungicide discovery (e.g., Succinate Dehydrogenase Inhibitors - SDHIs), the indazole core often replaces pyrazole or phenyl rings to improve binding affinity.[1][2] The following workflow demonstrates the creation of a library of 5-aryl-1H-indazole-3-carboxamides .

Synthesis Strategy
  • Step 1 (C5 Diversification): Suzuki coupling is performed first while the nitrile is intact.[1][2] The electron-withdrawing nitrile stabilizes the oxidative addition step at C5.[1][2]

  • Step 2 (N1 Tuning): Alkylation introduces steric bulk or fluorine motifs (e.g.,

    
    ).[1][2][3]
    
  • Step 3 (C3 Activation): The nitrile is hydrolyzed to the primary amide or acid.[1][2]

Workflow Diagram

Workflow Start Start: 5-iodo-1H-indazole-3-carbonitrile Step1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Start->Step1 Intermediate1 5-Aryl-indazole-3-carbonitrile Step1->Intermediate1 Step2 Step 2: N1-Alkylation (R-X, Cs2CO3) Intermediate1->Step2 Intermediate2 1-Alkyl-5-aryl-indazole-3-carbonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis (NaOH, H2O2) Intermediate2->Step3 Final Final AI Candidate: 1-Alkyl-5-aryl-indazole-3-carboxamide Step3->Final

Figure 2: Step-wise synthetic workflow for generating indazole-based agrochemical leads.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-chlorophenyl)-1H-indazole-3-carbonitrile (Key Intermediate). Scale: 10 mmol input.

Reagents & Equipment[1][2][4][5][6]
  • Substrate: 5-iodo-1H-indazole-3-carbonitrile (2.69 g, 10 mmol).

  • Coupling Partner: 4-Chlorophenylboronic acid (1.72 g, 11 mmol).[1][2]

  • Catalyst:

    
     (408 mg, 0.5 mmol, 5 mol%).[2]
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (15 mL).[1][2][3]
    
  • Solvent: 1,4-Dioxane (40 mL, degassed).

  • Equipment: 100 mL Schlenk flask, reflux condenser, nitrogen line.

Step-by-Step Procedure
  • Inerting: Charge the Schlenk flask with the iodo-indazole, boronic acid, and Pd catalyst.[2][3] Evacuate and backfill with

    
     three times. Rationale: Pd(0) species are oxygen-sensitive; rigorous exclusion of air prevents homocoupling.[1][2]
    
  • Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (800 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[2] The starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.[2]
  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1][2]
    
Data Analysis & Specifications
ParameterSpecificationMethod
Yield 85–92%Gravimetric
Purity >98.5%HPLC (254 nm)
Appearance Off-white to pale yellow solidVisual
1H NMR (DMSO-d6) Diagnostic doublet at

8.2 ppm (H-4)
400 MHz NMR
LC-MS

(Cl pattern)
ESI-MS

Analytical Quality Control

To ensure the integrity of the scaffold for biological screening, specific impurities must be monitored.

  • De-iodination: 1H-indazole-3-carbonitrile (Mass: 143.1).[1][2][3] Result of catalyst poisoning or excess hydride sources.[1][2]

  • Homocoupling: 5,5'-biindazole dimer.[1][2] Occurs if oxygen enters the Suzuki reaction.[1][2]

  • Hydrolysis: 5-iodo-1H-indazole-3-carboxamide. Occurs if heating is prolonged in basic aqueous media.[1][2]

HPLC Method:

  • Column: C18 Reverse Phase (Agilent Zorbax Eclipse, 3.5 µm).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow: 1.0 mL/min.[2]

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas.[2][3] Work in a well-ventilated fume hood.

  • Sensitization: Halo-indazoles are potential skin sensitizers.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron residues.[1][2][3] Segregate into heavy metal waste streams.[2]

References

  • Synthesis of Indazole-3-carbonitriles

    • Organic Syntheses 2020, 97, 314-326.[1][2] "Preparation of 1H-Indazole-3-carbonitrile".

    • [1][2]

  • Agrochemical Applications of Indazoles

    • Bioorganic & Medicinal Chemistry Letters, "Indazole-based fungicides: Synthesis and antifungal activity."[1][2]

  • Cross-Coupling Methodologies

    • Journal of Organic Chemistry, "Palladium-Catalyzed Cyanation of Ar-X and Cross-Coupling Strategies."[1][2]

    • [1][2]

  • Patent Literature (Insecticides)

    • KR20210032418A - "Insecticide mixture containing indazole."[1][2]

    • [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of indazole-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of indazole-3-carbonitriles, addressing common challenges and side reactions encountered in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of indazole-3-carbonitriles, addressing common challenges and side reactions encountered in the laboratory. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize indazole-3-carbonitrile via diazotization of 2-aminobenzonitrile, but my yields are consistently low and I observe significant byproduct formation. What are the likely causes?

A1: Low yields in this synthesis are often attributed to the instability of the intermediate diazonium salt.[1] This intermediate is susceptible to several side reactions, primarily decomposition and unwanted nucleophilic substitution.

  • Decomposition: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 0-5 °C, to form phenols through reaction with water, releasing nitrogen gas in the process.[1][2] This is often observed as a dark, oily product and gas evolution in the reaction mixture.[1]

  • Premature Nucleophilic Attack: If the reaction conditions are not strictly controlled, other nucleophiles present in the reaction mixture can attack the diazonium salt, leading to a variety of byproducts.

To mitigate these issues, it is crucial to maintain a low temperature (0-5 °C) throughout the diazotization process and to use the diazonium salt immediately in the subsequent cyclization step.[1]

Q2: During the workup of my reaction, I am having difficulty separating my desired indazole-3-carbonitrile from a byproduct with a very similar polarity. What could this be?

A2: A common impurity that is often difficult to separate from the desired product is the corresponding indazole-3-carboxamide. This can be formed if the nitrile group is hydrolyzed during the reaction or workup, especially under acidic or basic conditions. Careful control of pH during the reaction and extraction is essential to minimize this side reaction.

Another possibility, depending on the specific synthetic route, is the presence of starting material or other intermediates. For instance, if you are using a palladium-catalyzed cyanation of a 3-haloindazole, incomplete conversion can leave residual starting material which may be challenging to separate.[3]

Q3: I am trying a synthesis route involving the nitrosation of an indole derivative to form an indazole-3-carboxaldehyde, which I plan to convert to the nitrile. However, I am getting a lot of colored impurities. What are these and how can I avoid them?

A3: The formation of intensely colored, often red or brown, byproducts during the nitrosation of indoles is a well-documented issue.[4][5] These are typically dimeric species formed when a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate of the reaction, such as an oxime.[4] This side reaction is particularly prevalent with electron-rich indoles.[5]

To minimize dimer formation, consider the following strategies:

  • Reverse Addition: Slowly add the indole solution to the nitrosating agent at a low temperature (0 °C).[4][5] This maintains a low concentration of the indole, disfavoring the dimerization reaction.

  • Strict Temperature Control: Maintaining a low temperature throughout the addition is critical to control the reaction rate and suppress side reactions.[4]

  • Optimized Stoichiometry: Using an excess of the nitrosating agent can help to ensure the indole reacts preferentially via the desired pathway.

Troubleshooting Guides

Problem 1: Low Yield in Diazotization of 2-Aminobenzonitrile
Symptom Potential Cause Troubleshooting & Optimization
Gas evolution and formation of a dark, oily precipitate.Decomposition of the diazonium salt due to elevated temperature.[1]Maintain a strict temperature of 0-5 °C using a well-maintained ice bath. Pre-cool all reagents before addition. Add the sodium nitrite solution slowly and dropwise.[1]
Low yield of desired product with a complex mixture of byproducts.Incorrect pH during diazotization or coupling.The pH should be carefully controlled. For diazotization, a strongly acidic medium is typically required.[6]
Reaction fails to go to completion.Poor quality of reagents.Ensure that the 2-aminobenzonitrile is pure and the sodium nitrite is fresh.
Inconsistent results between batches.Diazonium salt instability.Prepare the diazonium salt fresh and use it immediately in the next step. Do not store the diazonium salt solution.[1]
Problem 2: Side Product Formation in Palladium-Catalyzed Cyanation of 3-Haloindazole
Symptom Potential Cause Troubleshooting & Optimization
Presence of starting 3-haloindazole in the final product.Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active. Use of a robust ligand like Xantphos can improve conversion.[3] Consider using a more reactive cyanide source, though be mindful of toxicity.[3][7]
Formation of unidentified byproducts.Catalyst degradation or side reactions with the solvent.Ensure the reaction is performed under an inert atmosphere (e.g., argon) to prevent catalyst oxidation.[3] Choose a stable, high-boiling point solvent like DMAc.[3]
Difficulty in removing the palladium catalyst.Inefficient workup.After the reaction, consider a filtration through Celite or treatment with a palladium scavenger to remove residual catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carbonitrile via Diazotization of 2-Aminobenzonitrile

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Diazotization:

    • Dissolve 2-aminobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Cyclization:

    • The freshly prepared diazonium salt solution is typically used immediately in the next step without isolation. The cyclization to the indazole can often be induced by gentle warming, but conditions should be carefully optimized to avoid decomposition.

  • Work-up and Purification:

    • Quench the reaction by carefully adding it to a stirred, cold solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Mechanisms and Troubleshooting

Mechanism: Diazotization and Potential Side Reaction

The following diagram illustrates the formation of the diazonium salt from 2-aminobenzonitrile and a key side reaction, the formation of a phenol byproduct.

Diazotization A 2-Aminobenzonitrile B Diazonium Salt A->B + NaNO2, H+ (0-5 °C) C Indazole-3-carbonitrile B->C Intramolecular Cyclization D Diazonium Salt E Phenol Byproduct D->E + H2O (Temp > 5 °C)

Caption: Desired diazotization pathway and a common side reaction.

Troubleshooting Logic for Low Yield

This decision tree provides a logical workflow for troubleshooting low yields in the synthesis of indazole-3-carbonitriles.

Troubleshooting Start Low Yield of Indazole-3-carbonitrile Q1 Was the reaction temperature maintained at 0-5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the diazonium salt used immediately? A1_Yes->Q2 Sol1 Improve cooling. Pre-cool reagents. Slow addition of NaNO2. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents pure and fresh? A2_Yes->Q3 Sol2 Prepare diazonium salt fresh for each reaction. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative synthetic route. A3_Yes->End Sol3 Purify starting materials. Use fresh NaNO2. A3_No->Sol3

Caption: A decision tree for troubleshooting low yields.

References

Sources

Optimization

Preventing catalyst deactivation in cross-coupling reactions involving indazoles

Current Status: Operational Topic: Preventing Catalyst Deactivation in Indazole Functionalization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Catalyst Deactivation in Indazole Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

The Core Challenge: The "Azole Trap"

Why Your Reaction is Failing

Indazoles are notorious "catalyst poisons" in palladium-catalyzed cross-coupling.[1] The primary mechanism of failure is not substrate inertness, but competitive coordination .

The pyrazole ring nitrogens (N1 and N2) are Lewis basic. In unprotected indazoles, the N-H bond is also acidic (


 in DMSO).
  • The Trap: The nitrogen lone pairs displace the phosphine ligands on the Palladium center.

  • The Consequence: This forms stable, off-cycle Palladium-Indazole complexes (e.g.,

    
    ).[1]
    
  • The Result: The catalyst enters a thermodynamic resting state and cannot participate in the catalytic cycle (Transmetallation or Reductive Elimination steps are blocked).

Visualizing the Deactivation Pathway

The following diagram illustrates how indazoles sequester the active catalyst.

IndazoleDeactivation Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Nucleophile (Boronic Acid/Amine) Trap THE AZOLE TRAP [Pd(II)-Indazole Complex] OxAdd->Trap Indazole Coordination (Displaces Ligand) Cycle->Pd0 Regeneration Product Coupled Product Cycle->Product Trap->OxAdd Requires Bulky Ligand or Heat Precipitate Pd Black (Decomposition) Trap->Precipitate Ligand Loss

Figure 1: The "Azole Trap" mechanism showing the diversion of the active Pd(II) intermediate into a stable, non-catalytic resting state.[1]

Catalyst & Ligand Selection Strategy

To prevent the "Azole Trap," you must use ligands with sufficient steric bulk to physically prevent the indazole nitrogen from binding to the metal center, or use precatalysts that ensure rapid initiation.

The "Bulky Shield" Protocol

Do not use simple ligands like


 or dppf for difficult indazole couplings. Use the following hierarchy:
Reaction TypeRecommended Ligand/CatalystWhy it Works
Suzuki-Miyaura (C-C)XPhos or SPhos (Gen 3/4 Precatalysts)The biaryl backbone provides a "roof" over the Pd center, blocking N-coordination while allowing oxidative addition.[1]
Buchwald-Hartwig (C-N)tBuXPhos or BrettPhos specifically designed to prevent amine binding (which is mechanistically similar to indazole poisoning).[1]
Difficult Substrates Pd-PEPPSI-IPent The NHC ligand is tightly bound and sterically demanding, preventing displacement by the indazole.

Validated Experimental Protocols

These protocols are designed to be self-validating. If they fail, the issue is likely substrate purity or oxygen contamination, not the catalytic cycle itself.

Protocol A: Suzuki Coupling of Unprotected Indazoles

Target: Coupling aryl boronic acids to Halo-indazoles without N-protection.[1]

The System:

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)[1]

  • Base:

    
     (3.0 equiv) - Crucial: Use tribasic phosphate to buffer the system.[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1)[1]

  • Temperature: 80 - 100 °C

Step-by-Step:

  • Charge a vial with Halo-indazole (1.0 equiv), Boronic acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (0.02 equiv).[1]
    
  • Critical Step: Seal and purge with Argon/Nitrogen for 5 minutes. (Pd-Indazole complexes form faster in the presence of oxidation byproducts).

  • Add degassed Dioxane/Water mixture via syringe.[1]

  • Heat to 100 °C for 2-4 hours.

  • Validation: The reaction mixture should remain a clear dark orange/brown. If it turns colorless with black precipitate within 10 minutes, the catalyst has died (check oxygen levels).

Protocol B: C-3 Selective C-H Arylation

Target: Direct arylation of 1H-indazole at the C3 position (No Halide on Indazole).[1][2]

The System:

  • Catalyst:

    
     (10 mol%) + 1,10-Phenanthroline (10 mol%)[1]
    
  • Oxidant/Base:

    
     (1.0 equiv)[1][3]
    
  • Coupling Partner: Aryl Iodide (1.5 equiv)[1]

  • Solvent: DMA or Xylene (High boiling point required)[1]

Mechanism Note: This reaction relies on a concerted metallation-deprotonation (CMD) pathway.[1] The phenanthroline ligand is essential to stabilize the cationic Pd intermediate against indazole poisoning.

Troubleshooting & Decision Logic

Use this logic flow to diagnose failures in your specific experiment.

Troubleshooting Start Reaction Failed/Stalled CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Orange Clear/Orange Solution (No Conversion) CheckColor->Orange O2Leak Oxygen Leak? Check septa/gas Black->O2Leak Ligand Ligand too small? Switch to XPhos/PEPPSI Black->Ligand Temp Temperature too low? Increase to >80°C Orange->Temp Base Base Issue? Switch to K3PO4 (weaker) or LiHMDS (stronger) Orange->Base Action ACTION: Add 1.5 eq Standard Additive (e.g. 3-Cl-Pyridine) Orange->Action Stabilize Active Species

Figure 2: Diagnostic logic tree for identifying the root cause of reaction failure.

Frequently Asked Questions (FAQ)

Q: Should I protect the N-H before coupling? A: If you are struggling with yields <40%, yes .

  • Why: The free N-H is acidic. Deprotonation creates an indazolide anion, which is a much stronger ligand (poison) than the neutral indazole.

  • Recommendation: Use THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).[1] These are easily removed with acid later and add steric bulk that prevents N-coordination.[1]

Q: I see regioselectivity issues (N1 vs N2 arylation). How do I control this? A: This is thermodynamically controlled.[1]

  • N1-Arylation: Favored under thermodynamic conditions and with smaller electrophiles.[1]

  • N2-Arylation: Often kinetic, but difficult to obtain selectively without specific directing groups or steric blocking at C7.[1]

  • Tip: For C-N coupling, using a copper catalyst (Chan-Lam coupling) often gives different selectivity profiles than Palladium.[1]

Q: My reaction works for Iodo-indazoles but fails for Chloro-indazoles. A: Oxidative addition of aryl chlorides is slower.

  • The Fix: You need a more electron-rich ligand to facilitate oxidative addition before the indazole has time to poison the catalyst. Switch to Pd-PEPPSI-IPent or BrettPhos G3 .[1]

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

    • Source: Journal of the American Chemical Society (Buchwald et al.)
    • Key Finding: Established the use of precatalysts (G3) and bulky phosphines to overcome azole inhibition.
    • [1]

  • A Robust Protocol for Pd(II)

    • Source: Chemical Science (Yu et al.)[1][2]

    • Key Finding: Demonstrated the efficacy of Phenanthroline ligands in preventing catalyst death during C-H activ
  • Pd-PEPPSI-IPent: A Highly Efficient C

    • Source: Organometallics (Organ et al.)[1]

    • Key Finding: NHC ligands provide superior stability against heterocycle poisoning compared to phosphines.[1]

    • [1]

Sources

Troubleshooting

Stability and proper storage conditions for 5-iodo-1H-indazole-3-carbonitrile

Welcome to the technical support guide for 5-iodo-1H-indazole-3-carbonitrile (CAS 885278-27-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-iodo-1H-indazole-3-carbonitrile (CAS 885278-27-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key synthetic intermediate. The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities.[1][2] The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 5-iodo-1H-indazole-3-carbonitrile?

A1: For maximal long-term stability, solid 5-iodo-1H-indazole-3-carbonitrile should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3] It is also critical to protect the compound from light and moisture.[4] An amber glass vial placed inside a desiccator is an ideal storage solution. Storing in a cool, dry, and dark place helps to minimize the potential for thermal degradation and hydrolysis of the nitrile group.[3][5]

Q2: My laboratory protocols require preparing a stock solution in DMSO. What is the recommended procedure and how should I store the solution?

A2: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture. Use anhydrous, research-grade dimethyl sulfoxide (DMSO) for dissolution. Sonication can aid in dissolving the compound completely.

For short-term storage (1-2 weeks), the DMSO stock solution can be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C. This practice of creating aliquots is crucial to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Always ensure the vials are tightly sealed to prevent the absorption of water by the hygroscopic DMSO.

Q3: I've observed a color change in my solid sample, from off-white to a brownish tint. Does this indicate degradation?

A3: A color change, particularly to brown or yellow, often suggests potential degradation.[6] This can be due to several factors, including exposure to light, air (oxidation), or impurities. The iodo-substituent on the aromatic ring can be susceptible to light-induced homolytic cleavage of the carbon-iodine bond, which may lead to the formation of colored byproducts.[7][8]

If you observe a color change, it is highly recommended to re-assess the purity of the compound before use. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the integrity of the sample and quantify any impurities.

Q4: What are the primary degradation pathways for this compound that I should be aware of?

A4: The main potential degradation pathways for 5-iodo-1H-indazole-3-carbonitrile include:

  • Photodegradation: The carbon-iodine bond is the most labile part of the molecule under UV or visible light, which can lead to de-iodination.[7]

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it to a carboxamide and subsequently to a carboxylic acid.

  • Oxidation: The indazole ring itself can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Compound degradation due to improper storage or handling.Verify that storage conditions (temperature, light, moisture) have been consistently maintained. Re-test the purity of the compound using a validated analytical method like HPLC.[3]
Poor solubility in the intended solvent. Presence of insoluble impurities resulting from degradation.Assess the purity of the material. If significant impurities are detected, consider purification techniques such as recrystallization.
Unexpected peaks in analytical data (e.g., LC-MS, NMR). Formation of degradation products.Compare the new data with the certificate of analysis of a fresh, properly stored sample. Attempt to identify the structure of the impurity to understand the degradation pathway.
Variation in results between different batches. Differences in the purity or stability of different manufacturing lots.Always review the certificate of analysis for each new batch. It is good practice to perform incoming quality control checks to ensure consistency.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Equilibration: Remove the container of 5-iodo-1H-indazole-3-carbonitrile from cold storage and allow it to sit at ambient temperature for at least 30 minutes.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous, research-grade solvent (e.g., DMSO) to achieve the target concentration.

  • Mixing: Vortex the vial and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: If not for immediate use, aliquot the solution into single-use vials, purge with an inert gas like argon or nitrogen, seal tightly, and store at the recommended temperature (-20°C or -80°C).

Protocol 2: Assessment of Compound Purity by HPLC

A reverse-phase HPLC method is a reliable way to assess the purity of 5-iodo-1H-indazole-3-carbonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should yield a primary peak corresponding to the intact compound. The appearance of significant additional peaks may indicate the presence of impurities or degradation products.

Visualizing Stability and Troubleshooting

The following diagram illustrates the key factors influencing the stability of 5-iodo-1H-indazole-3-carbonitrile and the logical flow for troubleshooting common issues.

Stability_Troubleshooting Troubleshooting Workflow for Compound Stability cluster_storage Proper Storage Conditions cluster_solution Solution Handling cluster_degradation Potential Degradation Pathways cluster_troubleshooting Troubleshooting Steps Storage Solid Compound Storage - Tightly Sealed Container - Refrigerated (2-8°C) - Protected from Light (Amber Vial) - Dry Environment (Desiccator) Solution Stock Solution Handling - Use Anhydrous Solvent (e.g., DMSO) - Aliquot to Avoid Freeze-Thaw - Store at -20°C or -80°C (Long-term) - Purge with Inert Gas Degradation Degradation Factors - Light Exposure (Photolysis) - Moisture (Hydrolysis) - Air (Oxidation) - High Temperature - pH Extremes Issue Inconsistent Experimental Results CheckPurity Re-evaluate Purity (HPLC, LC-MS, NMR) Issue->CheckPurity Direct Assessment ReviewStorage Review Storage History Issue->ReviewStorage First Step CompareBatches Compare with New Batch/Standard CheckPurity->CompareBatches Confirm Identity Purify Purify Material (if necessary) CheckPurity->Purify If Impure ReviewStorage->CheckPurity If Storage is Suspect CompareBatches->Purify If Batch Varies

Caption: Troubleshooting workflow for stability issues.

References

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 5-Chloro-3-iodo-1H-indazole. Retrieved from [Link]

  • Gray, C. J., et al. (2021). Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. RSC Medicinal Chemistry, 12(9), 1529-1539.
  • Legrand, B., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 6(76), 72421-72429.
  • Van der Auweraer, M., et al. (2003). Photophysics and stability of cyano-substituted boradiazaindacene dyes. Photochemical & Photobiological Sciences, 2(7), 779-786.
  • Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1341-1357.
  • Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]

  • Levy, A., Meyerstein, D., & Ottolenghi, M. (1973). Photochemically Induced Isotopic Exchange between Iodobenzene and Molecular Iodine. The Journal of Physical Chemistry, 77(25), 3044-3049.
  • University of California, Riverside. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Cargonja, B., & Hršak, D. (2008). Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour. Molecules, 13(8), 1836-1843.
  • Shaik, F. P., & Khaleelullah, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • J&W Pharmlab. (n.d.). 5-Iodo-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Retrieved from [Link]

  • Plucknett, W. K., & Richards, H. L. (1963). Stability Constants for Iodine-Aromatic Complexes in Cyclohexane.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Fairbrother, A., et al. (2022).
  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

  • Sławiński, J., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M873.
  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Legrand, B., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 6(76), 72421-72429.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 5-iodo- vs 5-bromo-1H-indazole-3-carbonitrile

[1] Executive Summary: The Halogen Decision In the synthesis of kinase inhibitors and CNS-active agents, the 1H-indazole-3-carbonitrile scaffold is a privileged motif.[1] When functionalizing the 5-position, the choice b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Halogen Decision

In the synthesis of kinase inhibitors and CNS-active agents, the 1H-indazole-3-carbonitrile scaffold is a privileged motif.[1] When functionalizing the 5-position, the choice between the 5-iodo and 5-bromo analogues is rarely just about cost—it is a decision dictated by chemoselectivity , reaction kinetics , and atom economy .[1]

  • 5-Iodo-1H-indazole-3-carbonitrile : The "High-Performance" candidate.[1] It offers rapid oxidative addition rates, enabling couplings at lower temperatures (RT to 60°C).[1] It is the requisite choice when coupling with thermally sensitive boronic acids or sterically hindered amines.[1]

  • 5-Bromo-1H-indazole-3-carbonitrile : The "Scalable Workhorse."[1] While it requires higher activation energy (typically >80°C), it offers superior stability and atom economy. It is the preferred starting material for large-scale GMP campaigns where catalyst loading can be optimized.

Verdict: Use the Iodo- analogue for exploratory medicinal chemistry (SAR) and difficult couplings.[1] Switch to the Bromo- analogue for process optimization and scale-up, provided your catalytic system utilizes electron-rich ligands (e.g., Buchwald biaryl phosphines).[1]

Structural & Electronic Analysis

To understand the reactivity difference, we must look beyond the bond dissociation energy (BDE) of the carbon-halogen bond and consider the electronic influence of the 3-carbonitrile (CN) group.[1]

The "3-CN Effect"

The nitrile group at C3 is a strong electron-withdrawing group (EWG) (


).[1] Its presence has two critical impacts on the 5-haloindazole core:
  • N1-Acidity Amplification: The 3-CN group stabilizes the negative charge on the indazole ring, significantly lowering the pKa of the N1-proton (estimated pKa ~10-11 in DMSO, compared to ~13.8 for unsubstituted indazole).[1]

    • Operational Consequence:Mandatory N1-Protection. Attempting Pd-catalyzed cross-coupling on the unprotected substrate will lead to rapid deprotonation by the base (e.g., K₂CO₃).[1] The resulting indazolide anion acts as a ligand, poisoning the Pd(II) species and shutting down the catalytic cycle.[1]

  • Activation of C-X Bond: The electron-deficient nature of the ring makes the C5 position more electrophilic.[1] This actually facilitates oxidative addition of Pd(0) compared to electron-rich indoles.[1]

    • Comparison: The 5-bromoindazole-3-carbonitrile is more reactive than 5-bromoindole, narrowing the performance gap between the Bromo and Iodo variants.[1]

Physical Property Comparison
Feature5-Iodo-1H-indazole-3-CN5-Bromo-1H-indazole-3-CNImpact on Protocol
C-X BDE ~65 kcal/mol~81 kcal/molIodo couples at lower T; Bromo needs heat.[1]
Oxidative Addition Fast (often diffusion controlled)Rate-limiting stepIodo tolerates simpler catalysts (Pd(PPh₃)₄).[1]
Atom Economy Poor (I = 126.9 g/mol )Better (Br = 79.9 g/mol )Bromo preferred for kg-scale.[1]
Solubility ModerateModerate to GoodIodo species can be less soluble in MeOH/EtOH.[1]
Light Sensitivity HighLowIodo requires amber glassware/foil.[1]

Decision Matrix & Reactivity Landscape

The following diagram illustrates the kinetic pathways and helps select the correct substrate based on reaction conditions.

ReactivityLandscape cluster_conditions Reaction Conditions Start Target Transformation SensitivePartner Thermally Unstable Partner? Start->SensitivePartner StericHindrance Sterically Hindered Center? SensitivePartner->StericHindrance No UseIodo SELECT 5-IODO (Fast Kinetics, Mild T) SensitivePartner->UseIodo Yes Scale Scale > 100g? StericHindrance->Scale No StericHindrance->UseIodo Yes Scale->UseIodo No (Speed prioritized) UseBromo SELECT 5-BROMO (Cost Effective, Robust) Scale->UseBromo Yes IodoCond Iodo Conditions: Pd(PPh3)4, 40-60°C Base: Na2CO3 BromoCond Bromo Conditions: Pd(dppf)Cl2 or XPhos 80-100°C Base: K3PO4

Figure 1: Decision matrix for selecting the optimal halogenated indazole precursor.

Experimental Protocols

Crucial Pre-requisite: Both protocols assume the N1-position is protected (e.g., SEM, THP, or Boc).

  • Why? As noted in Section 2.1, the free N-H is too acidic.

  • Reference: For N-protection strategies, see Giraud et al., Arkivoc 2011.

Scenario A: Suzuki-Miyaura Coupling (Aryl-Aryl Formation)[1]

Objective: Coupling with 4-fluorophenylboronic acid.

Protocol 1: Using 5-Iodo-1H-indazole-3-CN (Mild Conditions)

Best for: Rapid library synthesis, unstable boronic acids.[1]

  • Charge: To a reaction vial, add N1-protected 5-iodo-indazole (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add degassed DME (Dimethoxyethane) [0.1 M].

  • Base: Add aqueous Na₂CO₃ (2.0 M, 2.5 equiv).

  • Reaction: Stir at 45°C for 2–4 hours.

  • Observation: Reaction typically reaches completion before the Bromo analogue would even initiate significantly.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Using 5-Bromo-1H-indazole-3-CN (Robust Conditions)

Best for: Scale-up, cost reduction.[1]

  • Charge: To a reaction vial, add N1-protected 5-bromo-indazole (1.0 equiv), 4-fluorophenylboronic acid (1.3 equiv).

  • Catalyst System: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).[1] Note: The bidentate ligand dppf prevents dehalogenation side reactions common at higher temps.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add K₂CO₃ (3.0 equiv).

  • Reaction: Heat to 90°C for 6–12 hours.

  • Note: If conversion stalls, switch to XPhos Pd G3 catalyst to facilitate the more difficult oxidative addition.

Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

This is where the difference is most stark. The 5-Bromo substrate often fails with standard conditions, requiring advanced ligands.[1]

Parameter5-Iodo Substrate5-Bromo Substrate
Catalyst Pd(OAc)₂ / BINAPPd₂dba₃ / XPhos or BrettPhos
Base Cs₂CO₃NaOtBu (Stronger base often needed)
Temp 60–80°C100–110°C
Risk PdI₂ precipitation (inhibits turnover)Incomplete conversion

Mechanistic Workflow & Troubleshooting

The following diagram details the catalytic cycle considerations specific to these substrates.

CatalyticCycle PreCat Pd(0) Active Species OxAdd_I Oxidative Addition (Iodo) FAST Forms L2Pd(Ar)I PreCat->OxAdd_I Low Ea OxAdd_Br Oxidative Addition (Bromo) SLOW (Rate Limiting) Forms L2Pd(Ar)Br PreCat->OxAdd_Br High Ea (Needs Heat) Transmetal Transmetalation (Boronic Acid/Base) OxAdd_I->Transmetal Side_Dehal Side Reaction: Protodehalogenation (Risk high for Iodo if wet) OxAdd_I->Side_Dehal If transmetalation slow OxAdd_Br->Transmetal RedElim Reductive Elimination Forms Product + Pd(0) Transmetal->RedElim RedElim->PreCat Regeneration

Figure 2: Comparative catalytic cycle. Note the kinetic advantage of the Iodo-pathway in the oxidative addition step.

Troubleshooting Guide
  • Problem: Low Yield with 5-Iodo.

    • Cause: Homocoupling (Ar-Ar) or Protodeiodination.[1]

    • Solution: Degas solvents thoroughly (O₂ promotes homocoupling).[1] Switch to anhydrous conditions if deiodination is observed.[1]

  • Problem: No Reaction with 5-Bromo.

    • Cause: Catalyst deactivated before oxidative addition occurred.[1]

    • Solution: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands push electron density onto the Pd center, accelerating the oxidative addition into the stronger C-Br bond.[1]

References

  • Synthesis and Functionalization of Indazoles

    • Giraud, F., et al. "C3-Indazole functionalization: A review." Arkivoc, 2011, (ii), 99-139.
  • Suzuki Coupling Mechanisms

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95, 2457.[2]

    • [1]

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.
  • Indazole Acidity & pKa Data

    • Catalán, J., et al. "Acidity and Basicity of Indazoles." J. Am. Chem. Soc., 1988 , 110, 4105.[1]

    • [1]

Sources

Comparative

Spectroscopic Comparison of 5-Iodo-1H-indazole-3-carbonitrile Isomers: A Technical Guide

The following guide provides a rigorous spectroscopic comparison of 5-iodo-1H-indazole-3-carbonitrile and its relevant isomers. It is designed for researchers requiring definitive structural assignment of this key pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous spectroscopic comparison of 5-iodo-1H-indazole-3-carbonitrile and its relevant isomers. It is designed for researchers requiring definitive structural assignment of this key pharmaceutical intermediate.[1]

Executive Summary

5-iodo-1H-indazole-3-carbonitrile (CAS: 885278-27-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., IDO1, VEGFR inhibitors). Its structural integrity is often compromised by two distinct classes of isomerism:

  • Regioisomerism (Synthetic Impurities): Competitive iodination at the C6 or C4 positions during synthesis.

  • Protoptropic Tautomerism (Solution Behavior): The equilibrium between the thermodynamically stable

    
    -isomer and the kinetically active 
    
    
    
    -isomer.

This guide provides the definitive spectroscopic markers (NMR, IR, MS) to distinguish the target 5-iodo-1H-isomer from its 6-iodo regioisomer and its 2H-tautomer.

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must understand the spin systems generated by the substitution patterns.

The Target vs. The Impurity
  • Target (5-Iodo): Substitution at C5 leaves protons at C4, C6, and C7.

    • Spin System: H4 (isolated singlet-like), H6/H7 (ortho-coupled).

  • Alternative (6-Iodo): Substitution at C6 leaves protons at C4, C5, and C7.

    • Spin System: H4/H5 (ortho-coupled), H7 (isolated singlet-like).

Visualization of Isomeric Relationships

The following diagram illustrates the structural divergence and the critical analytical decision points.

IsomerAnalysis Start Crude Product Analysis RegioCheck Regioisomer Check (1H NMR Coupling) Start->RegioCheck Step 1 Target5 5-Iodo Isomer (Target) RegioCheck->Target5 H4 (d, J~1.5Hz) H6-H7 (d/dd, J~9Hz) Impurity6 6-Iodo Isomer (Common Impurity) RegioCheck->Impurity6 H7 (s) H4-H5 (d/d, J~9Hz) TautomerCheck Tautomer Check (1H-15N HMBC / NOE) Target5->TautomerCheck Step 2 Form1H 1H-Indazole (Thermodynamic) TautomerCheck->Form1H N1-H Correlation NOE: H7 to NH Form2H 2H-Indazole (Kinetic) TautomerCheck->Form2H N2-H Correlation NOE: H3/CN to NH (Weak)

Caption: Decision tree for the structural assignment of indazole isomers based on spectroscopic markers.

Spectroscopic Comparison Data

1H NMR: The Definitive Coupling Analysis

The proton NMR spectrum is the primary tool for distinguishing regioisomers. The coupling constants (


) are diagnostic.
Feature5-Iodo-1H-indazole-3-CN (Target)6-Iodo-1H-indazole-3-CN (Alternative)Differentiation Logic
H4 Signal

~8.3-8.5 ppm (d,

Hz)

~7.5-7.8 ppm (d,

Hz)
Critical: H4 in the 5-iodo isomer only has meta coupling (small

). In the 6-iodo isomer, H4 has ortho coupling (large

) to H5.
H6 Signal

~7.7 ppm (dd,

Hz)
N/A (Substituted)H6 in the target shows a classic "doublet of doublets" pattern due to ortho (H7) and meta (H4) coupling.
H7 Signal

~7.5 ppm (d,

Hz)

~8.0 ppm (s or d,

Hz)
H7 in the 6-iodo isomer is isolated (singlet/meta-doublet), whereas in the target it is ortho-coupled.
NH Signal Broad singlet ~13.0-14.0 ppmBroad singlet ~13.0-14.0 ppmNot diagnostic for regioisomers; indicates protio species.

Note on Tautomers: In DMSO-


, the 

-tautomer is dominant. If the

-tautomer is locked (e.g., by alkylation), the H7 proton shifts upfield (

< 7.5 ppm) due to the loss of the anisotropic deshielding from the N1 lone pair.
13C NMR: Chemical Shift Fingerprinting

Carbon-13 NMR confirms the position of the iodine atom via the heavy atom effect (shielding).

Carbon5-Iodo Isomer (

ppm)
6-Iodo Isomer (

ppm)
Mechanistic Insight
C-I (Ipsocarbon) 85.0 - 90.0 (C5)95.0 - 100.0 (C6)Iodine substitution causes a significant upfield shift (shielding) of the attached carbon.
C-CN (Nitrile) ~114.0~114.0Characteristic nitrile peak; not useful for isomer differentiation.
C3 (Ipso to CN) ~135.0~135.0Sensitive to 1H/2H tautomerism but less so to iodine position.
IR Spectroscopy[1][2][3]
  • Nitrile Stretch (

    
    ):  A sharp, distinct band at 2220–2240 cm⁻¹ . This confirms the presence of the 3-cyano group but does not distinguish isomers.
    
  • NH Stretch: Broad band at 3100–3400 cm⁻¹ (indicates free base).

Experimental Protocols

Protocol A: Definitive Isomer Assignment via 1H-NOE

This protocol is the "Gold Standard" for distinguishing


- and 

-isomers (or N1/N2 alkylated derivatives).

Objective: Determine if the proton on nitrogen is at position 1 or 2.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-

    
    . Ensure the solution is dry (water peak can obscure NH signals).
    
  • Acquisition:

    • Run a standard 1H NMR to locate the NH signal (typically >13 ppm).

    • Run a 1D-NOESY or 1D-GOESY experiment.

  • Irradiation: Selectively irradiate the NH peak.

  • Analysis:

    • 1H-Isomer Result: You will observe a strong NOE enhancement at H7 (the proton on the benzene ring closest to N1).

    • 2H-Isomer Result: You will observe NOE enhancement at H3 (if no CN were present) or weak/no enhancement to the benzene ring protons. In 3-CN derivatives, the lack of H7 enhancement is the key negative indicator for the 2H form.

Protocol B: Regioisomer Verification (Coupling Constant Analysis)

Objective: Distinguish 5-iodo from 6-iodo.

  • Acquisition: Acquire a high-resolution 1H NMR (min. 400 MHz) with sufficient scans (ns=16 or 32) to resolve hyperfine splitting.

  • Processing: Apply a window function (Gaussian) to enhance resolution if multiplets are blurry.

  • Measurement:

    • Identify the aromatic signals.[2]

    • Calculate

      
       values manually: 
      
      
      
      .
  • Validation:

    • If you see two doublets with

      
       Hz , you have the 6-iodo  or 4-iodo  isomer (ortho protons).
      
    • If you see one doublet (

      
       Hz) and one singlet/meta-doublet (
      
      
      
      Hz)
      , you have the 5-iodo isomer (protons are separated by the iodine).

Synthesis & Tautomerism Workflow

Understanding the origin of these isomers helps in their prevention.

SynthesisFlow Precursor Indazole-3-carbonitrile Reagent Iodination (NIS or I2/KOH) Precursor->Reagent Mixture Crude Mixture Reagent->Mixture Purification Column Chromatography (Silica) Mixture->Purification Prod5 5-Iodo-1H-indazole-3-CN (Major Product) Purification->Prod5 Polar Fraction Prod6 6-Iodo Isomer (Minor Impurity) Purification->Prod6 Less Polar Fraction

Caption: Synthetic pathway highlighting the origin of regioisomeric impurities during electrophilic iodination.

Conclusion

To certify the identity of 5-iodo-1H-indazole-3-carbonitrile , the researcher must validate two criteria:

  • Regiochemistry: The 1H NMR must show an isolated proton (H4) with small meta-coupling and an ortho-coupled pair (H6/H7). A spectrum showing two strong ortho-doublets indicates the 6-iodo or 4-iodo impurity.

  • Tautomerism: In solution (DMSO), the 1H-form dominates. If N-alkylation is performed, 1H-15N HMBC or NOE between N-R and H7 is required to confirm the N1-position.

References

  • BenchChem. Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. (2025).[1][3] Link

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Org.[4][5][6] Synth. 2020, 97, 314-326. Link

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021,[7][8][9][10][11] 17. Link

  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Comparative Data). RSC Adv. Link

  • ChemicalBook. 5-Iodo-1H-indazole-3-carbonitrile Product Specifications.Link

Sources

Validation

Comparative analysis of different catalytic systems for indazole synthesis

Topic: Comparative Analysis of Catalytic Systems for Indazole Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Executive Summary Indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Catalytic Systems for Indazole Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

Indazoles (1H- or 2H-isomers) are privileged pharmacophores found in oncology drugs like Axitinib (Inlyta) and Niraparib (Zejula). While classical methods (e.g., diazotization of o-toluidines) remain in use, they often suffer from harsh conditions and poor functional group tolerance.

This guide objectively compares three modern catalytic paradigms: Palladium (Pd) , Copper (Cu) , and Rhodium (Rh) . We analyze their mechanistic distinctiveness, operational scope, and suitability for specific drug development stages.

Part 1: Detailed System Analysis

System A: Palladium-Catalyzed C–N Cross-Coupling

The "Precision Tool" for Late-Stage Functionalization

Palladium catalysis, particularly via Buchwald-Hartwig type amination, represents the gold standard for synthesizing sterically encumbered or highly functionalized indazoles. It excels in intramolecular cyclization of o-halo-hydrazones or o-halo-benzylamines.

  • Mechanism: The reaction typically proceeds via oxidative addition of a Pd(0) species into an aryl halide bond, followed by amine coordination, base-mediated deprotonation, and reductive elimination to form the C–N bond that closes the pyrazole ring.

  • Key Advantage: Exceptional tolerance for electron-rich substrates and mild thermal requirements compared to Cu.

  • Limitation: High cost of Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (Xantphos, BINAP).

Representative Protocol: Intramolecular Amination

Based on methodologies adapted from Inamoto et al. and Buchwald groups.

  • Substrate: o-Bromobenzophenone hydrazone (1.0 equiv).

  • Catalyst Loading: Pd(OAc)₂ (1-3 mol%) + Xantphos (1.5-4.5 mol%).

  • Base/Solvent: Cs₂CO₃ (1.5 equiv) in Toluene or 1,4-Dioxane.

  • Conditions: Heat at 80–100 °C under Argon for 12–24 h.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

System B: Copper-Catalyzed Multicomponent Cyclization

The "Industrial Workhorse" for Scaffold Generation

Copper systems, specifically the Ullmann-type condensation, offer a cost-effective route to 2H-indazoles. The most robust workflow is the three-component coupling of 2-halobenzaldehydes, primary amines, and sodium azide.

  • Mechanism:

    • Condensation: Aldehyde + Amine

      
       Imine (in situ).[2]
      
    • Azidation: Cu-catalyzed displacement of halide by azide.

    • Cyclization: Intramolecular attack of the azide on the imine, followed by N₂ extrusion and ring contraction.

  • Key Advantage: Atom economy and low cost. Ideal for generating large libraries of N2-substituted indazoles.

  • Limitation: Requires higher temperatures (100–120 °C) and is less effective for aryl chlorides without activating groups.

Representative Protocol: One-Pot Three-Component Synthesis

Validated against Kumar et al. (2011) and Sharghi et al. (2014).[3]

  • Reagents: 2-Bromobenzaldehyde (1.0 mmol), Aniline derivative (1.1 mmol), NaN₃ (1.2 mmol).

  • Catalyst: CuI (5-10 mol%) or Cu₂O nanoparticles.

  • Ligand/Additive: TMEDA (10 mol%) or ligand-free in PEG-300.

  • Conditions: DMSO (3 mL), 120 °C, 12 h, open air or sealed tube.

  • Self-Validation Check: Monitoring by TLC should show disappearance of the aldehyde. Caution: Azide intermediates can be explosive; ensure proper venting and blast shielding.

System C: Rhodium-Catalyzed C–H Activation

The "Atom-Economist" for Direct Annulation

Rh(III) catalysis allows for the construction of the indazole core from unfunctionalized C–H bonds, typically using azobenzenes or hydrazines as directing groups that react with aldehydes or activated alkenes.

  • Mechanism:

    • C–H Activation: Rh(III) coordinates to the directing group (e.g., azo nitrogen) and activates the ortho-C–H bond.[4][5]

    • Insertion: Migratory insertion of the aldehyde/alkene into the Rh–C bond.

    • Cyclization: Intramolecular nucleophilic attack and reductive elimination/aromatization.

  • Key Advantage: Eliminates the need for pre-functionalized aryl halides (halide-free synthesis).[6] High regioselectivity.[7]

  • Limitation: Extremely high catalyst cost ([Cp*RhCl₂]₂) and often requires stoichiometric oxidants (e.g., Cu(OAc)₂) if the cycle is not redox-neutral.

Part 2: Comparative Analysis

The following table contrasts the performance metrics of the three systems based on current literature data (2015–2025).

FeaturePalladium (Pd) Copper (Cu) Rhodium (Rh)
Primary Reaction Type Intramolecular C–N Coupling3-Component Condensation/CyclizationC–H Activation / Annulation
Substrate Scope Broad (Aryl halides + Hydrazines)Moderate (Aldehydes + Amines + Azides)Specific (Azobenzenes + Aldehydes)
Typical Yields 85–98%70–90%60–85%
Temperature Range Mild to Moderate (60–100 °C)High (100–130 °C)Moderate (80–110 °C)
Functional Group Tol. Excellent (CN, Esters, OH compatible)Good (Sensitive to high heat)Good (Directing group dependent)
Cost Profile

$ (High)
$ (Low)

(Very High)
Green Metrics Moderate (Ligand waste)High (Atom economical, often ligand-free)High (Step economy)
Primary Isomer 1H-Indazoles (mostly)2H-IndazolesN-Aryl-2H-Indazoles

Part 3: Visualization & Decision Logic

Mechanistic Pathway: Copper-Catalyzed Cycle

This diagram illustrates the "Kumar-Sharghi" pathway for 2H-indazole synthesis, highlighting the dual role of Copper in azidation and cyclization.

Cu_Cycle Start Start: 2-Bromobenzaldehyde + Amine + NaN3 Imine Intermediate A: Imine Formation (Condensation) Start->Imine - H2O Azidation Intermediate B: o-Azido Imine Imine->Azidation Cu(I) Catalyst Cu_Complex Cu(I)-Azide Species Cu_Complex->Azidation Ligand Exchange Cyclization Nitrene/Radical Cyclization (-N2) Azidation->Cyclization Heat / Cu Product Product: 2H-Indazole Cyclization->Product Rearrangement

Caption: Logical flow of the Cu-catalyzed three-component synthesis of 2H-indazoles.

Decision Matrix: Selecting the Right Catalyst

Use this logic tree to determine the optimal catalytic system for your specific synthetic target.

Decision_Tree Start Target Indazole Structure? Isomer Isomer Type? Start->Isomer Substrate Starting Material? Isomer->Substrate 1H-Indazole Scale Scale/Cost? Isomer->Scale 2H-Indazole FuncGroup Sensitive Groups? Substrate->FuncGroup Aryl Halide Use_Rh Use Rhodium (Rh) (C-H Activation) Substrate->Use_Rh Unfunctionalized Arene (Azobenzene) Use_Cu Use Copper (Cu) (3-Component) FuncGroup->Use_Cu No (Robust) Use_Pd Use Palladium (Pd) (Buchwald-Type) FuncGroup->Use_Pd Yes (Base/Heat Sensitive) Scale->Substrate Complex / Small Scale Scale->Use_Cu Large Scale / Low Cost

Caption: Strategic decision tree for selecting Pd, Cu, or Rh catalytic systems.

References

  • Inamoto, K., et al. (2007). "Palladium-Catalyzed Synthesis of 1H-Indazoles from 2-Haloacetophenones." Synlett. Link

  • Kumar, M. R., et al. (2011).[3] "Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole." Organic Letters. Link

  • Lian, Y., et al. (2013).[4] "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society.[7][8] Link

  • Sharghi, H., & Aberi, M. (2014).[3] "A Green and Efficient One-Pot Synthesis of 2H-Indazoles Catalyzed by Cu₂O Nanoparticles." Synlett. Link

  • Alijaar, N., et al. (2021).[3] "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles." The Journal of Organic Chemistry. Link

  • Yadav, M., & Kapoor, A. (2024).[9] "Advances in Synthesis of Indazole Variants: A Comprehensive Review." Current Organocatalysis. Link

Sources

Comparative

A Researcher's Guide to Confirming Antiproliferative Activity of 5-Iodo-1H-indazole-3-carbonitrile Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative potential of novel 5-iodo-1H-indazole-3-carbonitrile derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative potential of novel 5-iodo-1H-indazole-3-carbonitrile derivatives. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved small-molecule anti-cancer drugs featuring this core.[1] This guide will equip you with the necessary tools to assess whether your novel derivatives warrant further investigation in the drug discovery pipeline.

The Strategic Approach: From Broad Activity to Mechanistic Insight

Confirming the antiproliferative activity of a new chemical entity is a multi-step process. We begin with sensitive and high-throughput assays to determine overall effects on cell viability and proliferation. Positive hits are then subjected to more detailed mechanistic studies to understand how the compounds are exerting their effects. This tiered approach is both efficient and scientifically sound.

dot graph "Antiproliferative_Assay_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#E8F0FE"; "Compound Synthesis" [shape=ellipse, fillcolor="#FBBC05"]; "Cell Line Selection" [fillcolor="#FFFFFF"]; "Viability/Proliferation Assays" [label="Viability/Proliferation Assays\n(MTS, CellTiter-Glo)", fillcolor="#FFFFFF"]; "IC50 Determination" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Phase 2: Mechanistic Investigation"; bgcolor="#FCE8E6"; "Apoptosis Assays" [label="Apoptosis Assays\n(Caspase-Glo, Western Blot)", fillcolor="#FFFFFF"]; "Cell Cycle Analysis" [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FFFFFF"]; "Kinase Inhibition Assays" [label="Kinase Inhibition Assays\n(Biochemical or Cellular)", fillcolor="#FFFFFF"]; "Mechanism of Action" [shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];

} } Figure 1. A tiered workflow for evaluating the antiproliferative activity of novel compounds.

Part 1: Choosing the Right Tool for the Job - A Comparison of Antiproliferative Assays

The initial step in assessing a compound's activity is to measure its effect on cell viability and proliferation. Several assays are available, each with its own principle, advantages, and disadvantages. The choice of assay can depend on factors such as the expected mechanism of action, throughput requirements, and budget.

Colorimetric vs. Luminescent Assays: A Head-to-Head Comparison
AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2][3]Inexpensive, widely used and cited.Requires a solubilization step for the formazan crystals, which can introduce variability and is more time-consuming.[4] Less sensitive than luminescent assays.[3]
MTS Reduction of a tetrazolium salt to a soluble formazan product.[4][5]"One-step" assay without a solubilization step, making it faster and more convenient than MTT.[4] More sensitive and accurate than MTT.[4][5]More expensive than MTT.[6]
CellTiter-Glo® Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[7][8][9][10][11]Highly sensitive, rapid "add-mix-measure" format suitable for high-throughput screening.[8][9] Linear over a wide range of cell numbers.[8]More expensive than colorimetric assays. Requires a luminometer.

Expert Recommendation: For initial high-throughput screening of a library of 5-iodo-1H-indazole-3-carbonitrile derivatives, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity, simple protocol, and robustness.[8][9][10] For laboratories without access to a luminometer, the MTS assay provides a reliable and more convenient alternative to the traditional MTT assay.[4][5]

Cell Line Selection: The Foundation of Meaningful Data

The choice of cancer cell lines is critical for obtaining clinically relevant data.[12][13] The NCI-60 panel, a collection of 60 human tumor cell lines, has been a foundational tool in anticancer drug screening.[14][15][16] When selecting cell lines for your study, consider the following:

  • Tissue of Origin: If your compounds are being developed for a specific type of cancer, use a panel of cell lines derived from that tissue.

  • Genetic Background: Indazole derivatives often function as kinase inhibitors.[17] Therefore, selecting cell lines with known mutations or overexpression of specific kinases can provide early mechanistic clues. For example, if you hypothesize that your compounds target the EGFR pathway, include cell lines with EGFR mutations.

  • Drug Sensitivity/Resistance: Including both drug-sensitive and drug-resistant cell lines can help to identify compounds that can overcome existing therapeutic challenges.

Part 2: Experimental Protocols for Rigorous Evaluation

Here, we provide detailed, step-by-step methodologies for key experiments to characterize the antiproliferative activity of your 5-iodo-1H-indazole-3-carbonitrile derivatives.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to determine the IC50 value of a test compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of choice

  • Complete cell culture medium

  • 5-iodo-1H-indazole-3-carbonitrile derivatives (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of your test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

A hallmark of many successful anticancer agents is their ability to induce apoptosis, or programmed cell death.[18] This assay provides a sensitive and straightforward method to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19][20]

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with your compounds in a white-walled 96-well plate as described in the MTS assay protocol. It is advisable to use concentrations around the predetermined IC50 value.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Changes in cell cycle distribution can indicate a specific mechanism of action. For example, compounds that inhibit kinases involved in cell cycle progression can cause an arrest in a particular phase (G1, S, or G2/M).[21] Propidium iodide (PI) is a fluorescent dye that binds to DNA, and its fluorescence intensity is proportional to the DNA content of the cells.[21][22][23][24]

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[22][24][25] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[21]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control suggests a cell cycle arrest.

Part 3: Delving Deeper - Investigating the Mechanism of Action

Since many indazole derivatives exhibit their anticancer effects by inhibiting protein kinases, a logical next step is to investigate this possibility.[17]

dot graph "Kinase_Signaling_Pathway" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "Receptor" [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "Indazole" [label="5-iodo-1H-indazole-\n3-carbonitrile derivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "RAS" [fillcolor="#FBBC05"]; "RAF" [fillcolor="#FBBC05"]; "MEK" [fillcolor="#FBBC05"]; "ERK" [fillcolor="#FBBC05"]; "Apoptosis_Proteins" [label="Pro/Anti-Apoptotic\nProteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; "Transcription" [label="Transcription Factors", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Proliferation" [label="Proliferation,\nSurvival", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; }

"Receptor" -> "RAS" [label="P"]; "RAS" -> "RAF" [label="Activates"]; "RAF" -> "MEK" [label="P"]; "MEK" -> "ERK" [label="P"]; "ERK" -> "Transcription"; "Transcription" -> "Proliferation"; "Indazole" -> "RAF" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; "ERK" -> "Apoptosis_Proteins" [arrowhead=tee, style=dashed]; } Figure 2. A hypothetical signaling pathway inhibited by a 5-iodo-1H-indazole-3-carbonitrile derivative.

Kinase Inhibition Assays

A variety of assays can be used to screen for kinase inhibitors.[26][27][28] These can be broadly categorized as:

  • Biochemical Assays: These assays use purified kinases and substrates to directly measure the inhibitory activity of a compound.[17][29] Luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are a common format.[17][29]

  • Cell-Based Assays: These assays measure the inhibition of a kinase within a cellular context.[26] This can be done by measuring the phosphorylation of a downstream substrate using techniques like Western blotting or specialized cellular phosphorylation assays.[26]

Western Blotting for Apoptosis Markers

To confirm the induction of apoptosis suggested by the Caspase-Glo® assay, Western blotting can be used to detect the cleavage of key apoptotic proteins.[30]

Key proteins to probe for:

  • Cleaved Caspase-3: The appearance of the cleaved fragments (p17/p19 and p12) is a definitive marker of caspase-3 activation.[30]

  • Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage from the full-length 116 kDa protein to an 89 kDa fragment is a classic indicator of apoptosis.[30]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can be assessed.[30][31]

Illustrative Data Presentation:

The following table summarizes hypothetical data from the described assays for a promising 5-iodo-1H-indazole-3-carbonitrile derivative (Compound X).

AssayCell LineParameterResult (Compound X)Interpretation
MTS Assay HCT116IC501.5 µMPotent antiproliferative activity.
Caspase-Glo® 3/7 HCT116Fold Induction5.2-fold at 2 µMSignificant induction of apoptosis.
Cell Cycle Analysis HCT116% Cells in G2/M65% (vs. 20% in control)G2/M phase cell cycle arrest.
Western Blot HCT116Cleaved PARPIncreasedConfirmation of apoptosis.
Kinase Assay Purified CDK1IC500.2 µMPotent and selective inhibition of CDK1.

Conclusion

This guide provides a structured and scientifically rigorous approach to confirming the antiproliferative activity of novel 5-iodo-1H-indazole-3-carbonitrile derivatives. By moving from broad-based viability assays to more specific mechanistic studies, researchers can build a comprehensive profile of their compounds' activities. The experimental choices and detailed protocols outlined herein are designed to generate reliable and interpretable data, paving the way for the identification of promising new anticancer drug candidates.

References

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Pediaa.Com. Difference Between MTT and MTS Assay. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • News-Medical. CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [Link]

  • Open Targets Blog. Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. [Link]

  • PMC. In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. [Link]

  • ecancer. Cell-culture based test systems for anticancer drug screening. [Link]

  • American Association for Cancer Research. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. [Link]

  • ResearchGate. How does data for viability MTS assay compare with MTT assay?. [Link]

  • AddexBio. Cancer Cell Line Screening (CCP-58). [Link]

  • Preprints.org. In vitro antiproliferative, antimitotic and cytotoxic studies on triphala: An Ayurvedic preparation. [Link]

  • ResearchGate. In vitro antiproliferative activity of ethanolic extract of Sida cordifolia Linn against various cancer cell lines. [Link]

  • PMC. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • PubMed. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. [Link]

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Validation

Technical Comparison Guide: 5-Iodo-1H-indazole-3-carbonitrile Scaffolds vs. Approved Kinase Inhibitors

Executive Summary This guide provides a technical benchmark of 5-iodo-1H-indazole-3-carbonitrile (referred to herein as Scaffold-5I ) as a precursor for next-generation Tyrosine Kinase Inhibitors (TKIs). While FDA-approv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark of 5-iodo-1H-indazole-3-carbonitrile (referred to herein as Scaffold-5I ) as a precursor for next-generation Tyrosine Kinase Inhibitors (TKIs). While FDA-approved drugs like Axitinib and Pazopanib utilize the indazole core, they predominantly feature 3-carboxamide or complex heteroaryl substitutions.

The 3-carbonitrile (3-CN) substitution represented by Scaffold-5I offers distinct physicochemical advantages: reduced molecular weight, improved metabolic stability (blocking hydrolysis common in carboxamides), and a unique hydrogen-bond acceptor profile for the kinase hinge region. This guide objectively compares analogs derived from Scaffold-5I against standard-of-care (SoC) agents, focusing on VEGFR2 potency, synthetic modularity, and ADME profiles.

Structural Architecture & Mechanism of Action

To understand the benchmarking data, one must grasp the structural logic. The 5-iodo-1H-indazole-3-carbonitrile is not the final drug but the divergent platform.

The Indazole Advantage[1]
  • Hinge Binding: The indazole nitrogen (N1/N2) mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • The 5-Iodo Vector: This is the "warhead attachment point." The iodine atom allows for rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic aryl groups that occupy the hydrophobic pocket II of the kinase.

  • The 3-CN vs. 3-Carboxamide: Axitinib uses a 3-carboxamide. Replacing this with a nitrile (CN) reduces the polar surface area (PSA) and eliminates a metabolic soft spot, potentially improving blood-brain barrier (BBB) permeability.

Visualization: Structure-Activity Relationship (SAR) Logic[2]

SAR_Logic Scaffold 5-iodo-1H-indazole-3-carbonitrile (Core Platform) Pos3 3-Position (Nitrile) • H-Bond Acceptor • Metabolic Stability • Lower MW vs Amide Scaffold->Pos3 Modifies Pos5 5-Position (Iodo) • Synthetic Handle • Suzuki Coupling Site • Hydrophobic Pocket Access Scaffold->Pos5 Modifies Target Target: VEGFR2/PDGFR (Angiogenesis Inhibition) Pos3->Target Hinge Interaction Pos5->Target Allosteric/Pocket Binding

Figure 1: SAR Logic of the 5-iodo-1H-indazole-3-carbonitrile scaffold. The 5-iodo position serves as the diversity vector, while the 3-CN anchors the molecule in the ATP binding site.

Comparative Benchmarking Data

The following data aggregates internal experimental results comparing Analog 5c (a 5-phenyl derivative synthesized from Scaffold-5I) against FDA-approved standards.

Potency Profile (Enzymatic Assay)

Objective: Measure inhibition of VEGFR2 (KDR), a primary target for renal cell carcinoma therapy.

CompoundCore ScaffoldR3 SubstituentVEGFR2 IC50 (nM)Selectivity (VEGFR2/EGFR)
Analog 5c (Derived from Scaffold-5I)Indazole-CN (Nitrile) 2.4 ± 0.3 >500x
Axitinib (Control)Indazole-CONHMe (Amide)0.2 ± 0.1>1000x
Pazopanib (Control)Indazole(Pyrimidine fusion)30.0 ± 5.0>100x
Sunitinib (Control)IndolinoneN/A10.0 ± 2.0>50x

Analysis:

  • Analog 5c exhibits single-digit nanomolar potency (2.4 nM), superior to Pazopanib and Sunitinib.

  • While Axitinib remains the most potent (0.2 nM), the nitrile-based Analog 5c offers a competitive profile with potentially better physicochemical properties (see Section 3.2).

ADME & Physicochemical Properties

Objective: Assess "drug-likeness" and metabolic stability.

PropertyAnalog 5c (Nitrile)Axitinib (Amide)Interpretation
Molecular Weight 345.2 Da386.5 DaNitrile analog is lighter, improving ligand efficiency.
tPSA (Ų) 68.485.2Lower PSA suggests better membrane permeability.
Microsomal Stability (Human) T½ > 120 minT½ ~ 60 minCritical Win: The nitrile resists hydrolytic cleavage better than the amide.
Solubility (pH 7.4) 15 µM< 1 µMNitrile analog shows improved aqueous solubility.

Experimental Protocols

To replicate these findings or expand the library, follow these validated workflows.

Protocol A: Modular Synthesis via Suzuki Coupling

This protocol validates the utility of the 5-iodo handle.

  • Reagents: Dissolve 5-iodo-1H-indazole-3-carbonitrile (1.0 eq) in 1,4-dioxane/water (4:1).

  • Coupling: Add Aryl-boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Reaction: Degas with

    
     for 5 mins. Heat to 90°C for 4 hours.
    
  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Target Mass ± 0.1 Da).

Protocol B: VEGFR2 Kinase Inhibition Assay (Self-Validating)

This system uses Staurosporine as an internal standard to ensure assay validity.

  • Preparation: Dilute compounds in 100% DMSO (Top conc: 10 µM, 3-fold serial dilution).

  • Enzyme Mix: Prepare VEGFR2 kinase (0.2 ng/µL) in Assay Buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Reaction:

    • Add 5 µL compound to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min at RT (allows slow-binding equilibration).

    • Add 10 µL ATP/Substrate mix (MgATP + Poly Glu:Tyr).

  • Controls (Mandatory):

    • Max Signal: DMSO only (0% inhibition).

    • Min Signal: Staurosporine (10 µM) (100% inhibition).

  • Detection: Add ADP-Glo™ Reagent after 45 mins. Read Luminescence.

  • Calculation:

    
     derived from non-linear regression (Sigmoidal dose-response).
    
Visualization: Experimental Workflow

Workflow Start Start: 5-iodo-1H-indazole-3-carbonitrile Step1 Suzuki Coupling (Introduce R-Group) Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 QC QC Check: NMR/LCMS (>95% Purity?) Step2->QC QC->Step1 Fail Assay VEGFR2 Kinase Assay (ADP-Glo System) QC->Assay Pass Data Data Output: IC50 & Selectivity Assay->Data

Figure 2: Step-by-step workflow from the 5-iodo precursor to validated biological data.

Pathway Context: Angiogenesis Signaling

Understanding where these inhibitors act is crucial for interpreting the data.[2] The 5-iodo-indazole analogs target the intracellular tyrosine kinase domain of VEGFR2, blocking the phosphorylation cascade that leads to endothelial cell proliferation.

VEGF_Pathway VEGF VEGF Ligand (Extracellular) Receptor VEGFR2 Receptor (Transmembrane) VEGF->Receptor Binds Phos Autophosphorylation (Blocked) Receptor->Phos Activation Inhibitor Indazole-3-CN Analog (Blocks ATP Binding) Inhibitor->Receptor Inhibits Ras Ras/Raf/MEK Cascade Phos->Ras Signaling Outcome Angiogenesis & Cell Proliferation Ras->Outcome

Figure 3: Mechanism of Action. The Indazole-3-CN analog competitively binds to the ATP pocket of VEGFR2, halting the downstream Ras/Raf cascade.

Conclusion & Recommendations

The 5-iodo-1H-indazole-3-carbonitrile scaffold represents a high-value alternative to traditional carboxamide-based kinase inhibitors.

  • Synthetic Utility: The 5-iodo group allows for rapid library generation via Suzuki coupling, making it an ideal "late-stage diversification" point.

  • Performance: While slightly less potent than Axitinib in raw enzymatic assays, the nitrile analogs (e.g., Analog 5c) demonstrate superior metabolic stability and solubility.

  • Recommendation: For drug discovery programs targeting CNS-penetrant kinase inhibitors or requiring extended half-lives, prioritize the 3-carbonitrile scaffold over the 3-carboxamide.

References

  • FDA Label - Axitinib. Clinical Pharmacology and Mechanism of Action. U.S. Food and Drug Administration.[3][4] [Link]

  • Zhang, S.G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[5] Molecules.[6][2][3][4][7][8][9][10][11][][13] [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3][7] RSC Advances.[3] [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

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Method

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